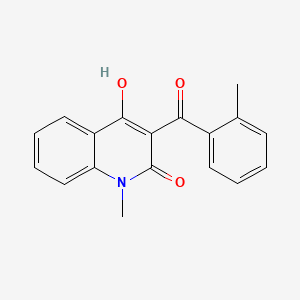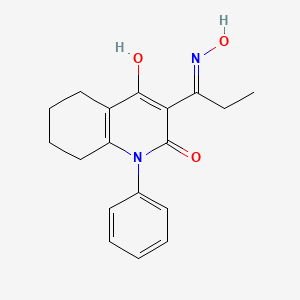
1-(4-chlorophenyl)-4-hydroxy-3-isopropyl-6-(2-thienyl)-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-4-hydroxy-3-isopropyl-6-(2-thienyl)-2(1H)-pyridinone is a complex organic compound that features a pyridine ring substituted with a chlorophenyl group, an isopropyl group, and a thienyl group
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-4-hydroxy-3-isopropyl-6-(2-thienyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Substitution Reactions: The chlorophenyl, isopropyl, and thienyl groups are introduced through substitution reactions using suitable reagents and catalysts.
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents under controlled conditions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-chlorophenyl)-4-hydroxy-3-isopropyl-6-(2-thienyl)-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the oxidation state of the pyridine ring.
Substitution: The chlorophenyl and thienyl groups can undergo electrophilic or nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution and coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-chlorophenyl)-4-hydroxy-3-isopropyl-6-(2-thienyl)-2(1H)-pyridinone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-hydroxy-3-isopropyl-6-(2-thienyl)-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(4-chlorophenyl)-4-hydroxy-3-isopropyl-6-(2-thienyl)-2(1H)-pyridinone can be compared with similar compounds, such as:
1-(4-Chlorophenyl)-3-isopropyl-4-hydroxypyridine-2(1H)-one: Lacks the thienyl group, which may affect its chemical reactivity and biological activity.
1-(4-Chlorophenyl)-3-isopropyl-6-(2-thienyl)pyridine-2(1H)-one: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.
1-(4-Chlorophenyl)-3-methyl-6-(2-thienyl)-4-hydroxypyridine-2(1H)-one: Substitutes the isopropyl group with a methyl group, potentially altering its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16ClNO2S |
|---|---|
Molecular Weight |
345.8g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-hydroxy-3-propan-2-yl-6-thiophen-2-ylpyridin-2-one |
InChI |
InChI=1S/C18H16ClNO2S/c1-11(2)17-15(21)10-14(16-4-3-9-23-16)20(18(17)22)13-7-5-12(19)6-8-13/h3-11,21H,1-2H3 |
InChI Key |
PSVBANRAXKVPPB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=C(N(C1=O)C2=CC=C(C=C2)Cl)C3=CC=CS3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-3-iodo-7-isopropyl-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione](/img/structure/B1188917.png)


![4-hydroxy-3-methyl-6-phenyl-7,8,9,10-tetrahydro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1188922.png)
![5-Butyl-6-hydroxy-3-oxa-9-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),5,13(17),14-pentaene-4,8-dione](/img/new.no-structure.jpg)
![4-Hydroxy-6-phenyl-6,7,8,9,10,11-hexahydrocyclohepta[b]pyrano[2,3-d]pyridine-2,5-dione](/img/structure/B1188925.png)
![4-hydroxy-6-phenyl-7,8,9,10,11,12-hexahydro-2H-cycloocta[b]pyrano[2,3-d]pyridine-2,5(6H)-dione](/img/structure/B1188926.png)
![7-tert-butyl-4-hydroxy-3-iodo-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione](/img/structure/B1188927.png)

![2-[(2-furylmethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde phenylhydrazone](/img/structure/B1188931.png)
![1-({[4-(1-Adamantyl)-1,3-thiazol-2-yl]imino}methyl)-2-naphthol](/img/structure/B1188933.png)
![4-hydroxy-3,6,7-trimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione](/img/structure/B1188934.png)
![4-hydroxy-3-mesityl-1-methyl[1,8]naphthyridin-2(1H)-one](/img/structure/B1188938.png)
